molecular formula C10H16F2N2O B1530544 (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 1823639-69-5

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No. B1530544
M. Wt: 218.24 g/mol
InChI Key: JHHXFOUVVJOJEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is C11H18F2N2O . The structure includes a piperidine ring with two fluorine atoms at the 4,4- position, and a carbonyl group attached to a pyrrolidine ring .


Physical And Chemical Properties Analysis

The predicted boiling point of “(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is 353.5±42.0 °C, and its predicted density is 1.18±0.1 g/cm3 at 20 °C under a pressure of 760 Torr . The predicted pKa is 9.75±0.10 .

Scientific Research Applications

Specific Scientific Field

The compound is used in the field of Medicinal Chemistry , specifically in the development of drugs for the treatment of Type 2 Diabetes .

Summary of the Application

“(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is a potent and selective Dipeptidyl Peptidase IV inhibitor . Dipeptidyl Peptidase IV (DPP-4) is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels. Inhibitors of DPP-4, therefore, increase the concentration of incretin hormones, leading to a decrease in blood glucose levels .

Methods of Application or Experimental Procedures

The compound was administered orally as a single dose of [14C]PF-00734200 to rats, dogs, and humans . The absorption of PF-00734200 was rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring (M5) in all species .

Results or Outcomes

The disposition of the compound was examined in rats, dogs, and humans. Mean recoveries of administered radioactivity were 97.1%, 92.2%, and 87.2% in rats, dogs, and humans, respectively . The majority of radioactive dose was detected in the urine of dogs and humans and in the feces of rats . The data from these studies suggest that PF-00734200 is eliminated by both metabolism and renal clearance .

Specific Scientific Field

The compound is used in the field of Drug Discovery .

Summary of the Application

Pyrrolidine is a versatile scaffold for novel biologically active compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Methods of Application or Experimental Procedures

The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date . The review is planned on the basis of the synthetic strategies used: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Results or Outcomes

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Specific Scientific Field

The compound is used in the field of Drug Discovery .

Summary of the Application

Pyrrolidine is a versatile scaffold for novel biologically active compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Methods of Application or Experimental Procedures

The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date . The review is planned on the basis of the synthetic strategies used: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Results or Outcomes

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-10(12)2-5-14(6-3-10)9(15)8-1-4-13-7-8/h8,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHXFOUVVJOJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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